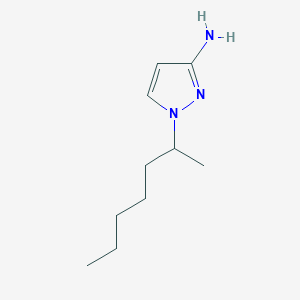

1-(Heptan-2-yl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Heptan-2-yl)-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “heptan-2-yl” part suggests a seven-carbon alkyl group attached to the pyrazole ring.

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Heptan-2-yl)-1H-pyrazol-3-amine” would depend on its specific structure. Generally, pyrazoles are crystalline solids that are slightly soluble in water . The presence of the “heptan-2-yl” group could increase its hydrophobicity and solubility in organic solvents.Wissenschaftliche Forschungsanwendungen

Antitumor, Antifungal, and Antibacterial Activities

1-(Heptan-2-yl)-1H-pyrazol-3-amine derivatives have been synthesized and characterized for their potential in various biological activities. A study detailed the synthesis of pyrazole derivatives, showcasing their structure through various spectroscopy methods and crystallography. These derivatives exhibited significant biological activity against breast cancer cells and microbes, indicating their potential in antitumor, antifungal, and antibacterial applications. The structural analysis through X-ray crystallography and the biological activity assessments highlight the compound's relevance in pharmaceutical research, especially in identifying pharmacophore sites for antitumor, antifungal, and antibacterial drugs (Titi et al., 2020).

Antioxidant Agents

Another aspect of research focused on the synthesis of new pyrazole derivatives bearing the indole moiety, which were evaluated as antioxidant agents. These compounds, prepared through a quantitative yield process, demonstrated that most of the synthesized compounds in the pyrazolo[1,5-a]pyrimidine series showed better antioxidant activities compared to other series. This suggests the compound's utility in developing antioxidant therapies, contributing to the understanding of its pharmacological potential (El‐Mekabaty et al., 2016).

Catalyst for Polymerization

In the field of materials science, derivatives of 1-(Heptan-2-yl)-1H-pyrazol-3-amine have been explored for their catalytic properties, particularly in the copolymerization of CO2 and cyclohexene oxide. A study on (pyrazolylethyl-amine)zinc(II) carboxylate complexes demonstrated their efficiency as catalysts in forming poly(cyclohexene carbonate) under relatively low CO2 pressures and solvent-free conditions. This research opens up new avenues for the use of pyrazole derivatives in environmentally friendly polymer synthesis, offering a sustainable approach to polymer production (Matiwane et al., 2020).

Antimicrobial Activity

Pyrazole Schiff bases have been synthesized and investigated for their structural properties and antimicrobial activities. The compounds displayed significant inhibitory effects against Candida albicans and Gram-negative bacteria, suggesting their potential as antibacterial agents. The study highlights the role of hydrogen bonding, π-stacking interactions, and supramolecular architecture in enhancing the antimicrobial efficacy of these compounds (Feng et al., 2018).

Zukünftige Richtungen

The study of pyrazole derivatives is a vibrant field due to their wide range of biological activities. Future research on “1-(Heptan-2-yl)-1H-pyrazol-3-amine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties .

Eigenschaften

IUPAC Name |

1-heptan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3/c1-3-4-5-6-9(2)13-8-7-10(11)12-13/h7-9H,3-6H2,1-2H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNELKQZHKTZEFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Heptan-2-yl)-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344403.png)

![1-[(3-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344432.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-3-nitro-1H-pyrazole](/img/structure/B6344439.png)

![1-[(2-Bromophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6344444.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344448.png)

![1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344461.png)

![4-Nitro-1-[(3-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6344469.png)

![1-[(3-Bromophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6344474.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344492.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6344507.png)

![1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6344508.png)